molecular formula C6H10O B3050204 5-Hexen-3-one CAS No. 24253-30-3

5-Hexen-3-one

Cat. No.: B3050204
CAS No.: 24253-30-3
M. Wt: 98.14 g/mol
InChI Key: RUJLJMUWUVTHEU-UHFFFAOYSA-N
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Description

5-Hexen-3-one: is an organic compound with the molecular formula C6H10O . It is a member of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a six-carbon chain with a double bond between the fifth and sixth carbon atoms. This compound is known for its distinct odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexen-3-one can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hexen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hexen-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving ketones. It is also used in the study of metabolic pathways involving ketone bodies .

Medicine: While not directly used as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of ketone-containing compounds .

Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances. It is also used as a starting material for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Hexen-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The double bond in the molecule also allows for reactions such as hydrogenation and polymerization .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions compared to its isomers. Its position of the carbonyl group and the double bond makes it particularly useful in certain synthetic applications and industrial processes .

Properties

IUPAC Name

hex-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLJMUWUVTHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178950
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-30-3
Record name 5-Hexen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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